2-(Benzyloxy)benzaldehyde CAS number and properties
2-(Benzyloxy)benzaldehyde CAS number and properties
An In-depth Technical Guide to 2-(Benzyloxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-(Benzyloxy)benzaldehyde (CAS No: 5896-17-3), a versatile aromatic aldehyde pivotal in synthetic organic chemistry. This document delves into the compound's core physicochemical properties, details its primary synthetic route via the Williamson ether synthesis with mechanistic insights, and explores its reactivity and broad applications as a precursor in medicinal chemistry. Key discussions include its role in synthesizing bioactive scaffolds such as chalcones and its emerging significance as a scaffold for enzyme inhibitors. Detailed experimental protocols, analytical characterization data, and essential safety protocols are provided to support researchers, scientists, and drug development professionals in leveraging this valuable chemical intermediate.
Compound Identification and Physicochemical Properties
2-(Benzyloxy)benzaldehyde, also known as o-(Benzyloxy)benzaldehyde or O-Benzylsalicylaldehyde, is a key organic building block.[1] Its structure features a benzaldehyde core where the ortho-phenolic hydroxyl group is protected by a benzyl ether linkage. This structural motif makes it a stable yet reactive intermediate for complex molecular synthesis.
Key Identifiers:
-
Chemical Name: 2-(Benzyloxy)benzaldehyde
-
InChI Key: PBEJTRAJWCNHRS-UHFFFAOYSA-N[2]
The compound's physical state can be either a colorless to pale yellow liquid or a low-melting crystalline solid, a characteristic dependent on purity and ambient temperature.[1][5][6]
Table 1: Physicochemical Properties of 2-(Benzyloxy)benzaldehyde
| Property | Value | Source(s) |
| Appearance | Colorless to yellow liquid or crystalline powder | [1][6][7] |
| Melting Point | 45-50 °C | [1][6][7] |
| Boiling Point | 176-177 °C @ 4 Torr; 326 °C @ 760 Torr (lit.) | [1][7] |
| Density | ~1.1 g/cm³ | [1] |
| Refractive Index | ~1.60 | [7] |
| Flash Point | >110 °C (>230 °F) | [1][7] |
| Water Solubility | Insoluble | [1][5][7] |
| Solvent Solubility | Soluble in Chloroform; Slightly soluble in Methanol | [7] |
Synthesis and Mechanism: The Williamson Ether Synthesis
The most prevalent and efficient method for preparing 2-(Benzyloxy)benzaldehyde is the Williamson ether synthesis.[8][9] This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[9][10]
Mechanistic Rationale
The synthesis involves the O-alkylation of a phenoxide. The process begins with the deprotonation of the starting material, salicylaldehyde (2-hydroxybenzaldehyde), using a moderate base like potassium carbonate (K₂CO₃).[1][11] The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic benzylic carbon of an alkylating agent, typically benzyl bromide or benzyl chloride.[9] A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is chosen to solvate the cation (K⁺) without solvating the nucleophilic phenoxide, thereby accelerating the Sₙ2 reaction rate.[8][12] Heating is often required to overcome the activation energy of the reaction.[13]
Caption: Synthetic pathway for 2-(Benzyloxy)benzaldehyde.
Experimental Protocol: Synthesis of 2-(Benzyloxy)benzaldehyde
This protocol is a generalized procedure based on established methodologies.[1][7][11]
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Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq.) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (approx. 8-10 mL per 1 g of salicylaldehyde).
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Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) to the stirred solution. Stir the suspension for 20 minutes at room temperature to facilitate the formation of the potassium phenoxide.
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Addition of Alkylating Agent: Slowly add benzyl bromide (1.1-1.2 eq.) or benzyl chloride (1.1-1.2 eq.) to the mixture dropwise.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.[1][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr/KCl).
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Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate and wash sequentially with water (2-3 times) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often an oil or solid, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization to yield the pure 2-(Benzyloxy)benzaldehyde.[11]
Chemical Reactivity and Applications
2-(Benzyloxy)benzaldehyde is a valuable intermediate due to the distinct reactivity of its two primary functional groups: the aldehyde and the benzyl ether.
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Aldehyde Group: The aldehyde is a versatile functional handle for C-C bond formation. It readily participates in:
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Condensation Reactions: Undergoes base-catalyzed Claisen-Schmidt condensation with acetophenones to form chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer effects.[14][15][16]
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Reductive Amination: Reacts with amines to form Schiff bases, which can be subsequently reduced to secondary amines.[17]
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Oxidation/Reduction: Can be oxidized to 2-benzyloxybenzoic acid or reduced to 2-(benzyloxy)benzyl alcohol, further expanding its synthetic utility.[18]
-
-
Benzyl Ether Group: The benzyloxy group serves as a robust protecting group for the phenol.[17][19] It is stable to many reaction conditions but can be selectively cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free phenol, allowing for subsequent functionalization at that position.
Role in Drug Discovery
This compound is a key building block in medicinal chemistry.[17] Its derivatives are being investigated for various therapeutic applications. Notably, benzyloxybenzaldehyde derivatives have been designed and synthesized as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers and associated with chemoresistance.[20] The ability to easily modify the core structure makes it a promising scaffold for developing new therapeutic agents.[17][20]
Caption: Key reactivity and application pathways.
Analytical Characterization
Unambiguous identification and purity assessment of 2-(Benzyloxy)benzaldehyde are typically achieved using a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure. Representative chemical shifts (in CDCl₃) include a singlet for the benzylic protons (-O-CH₂-Ar) around δ 5.20 ppm, a series of multiplets for the aromatic protons between δ 7.0-7.9 ppm, and a singlet for the aldehyde proton (-CHO) downfield around δ 10.5 ppm.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹ and C-O-C stretching vibrations for the ether linkage around 1200-1250 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 212. A prominent base peak is typically observed at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), which is a characteristic fragment resulting from the cleavage of the ether bond.[4]
Safety and Handling
2-(Benzyloxy)benzaldehyde is classified as an irritant and requires careful handling in a laboratory setting.[4][21]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[21][22]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[21][22]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21][22]
-
Handling Recommendations: Use in a well-ventilated area, preferably within a chemical fume hood.[21] Avoid all personal contact, including inhalation.[21] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Store in a cool, dry place sealed from air, as the aldehyde functionality can be sensitive to oxidation.[5][7]
Conclusion
2-(Benzyloxy)benzaldehyde is a fundamentally important and synthetically versatile chemical intermediate. Its straightforward synthesis via the Williamson ether reaction, coupled with the dual reactivity of its aldehyde and protected phenol functionalities, makes it an invaluable tool for organic chemists. Its established role as a precursor to complex heterocyclic systems and its growing application in the design of targeted therapeutic agents, particularly enzyme inhibitors, underscore its continued relevance in both academic research and industrial drug development.
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. Retrieved from [Link]
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